molecular formula CH3IMg B1630815 Methylmagnesium Iodide CAS No. 917-64-6

Methylmagnesium Iodide

Cat. No. B1630815
CAS RN: 917-64-6
M. Wt: 166.24 g/mol
InChI Key: VXWPONVCMVLXBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylmagnesium Iodide is an organomagnesium compound. It is a chemical compound from the group of organomagnesium compounds . It can be obtained by the reaction of iodomethane and magnesium shavings in an ether solution . The compound forms dimeric structures in solution .


Synthesis Analysis

Methylmagnesium Iodide can be used in various synthesis processes. For instance, it can be used in the preparation of cis-1,2-dialkylcyclopropanols by treating with titanium (IV) alkoxide and carboxylic esters . It can also be used in stereospecific Ni-catalyzed Kumada cross-coupling reactions of benzylic ethers .


Molecular Structure Analysis

The molecular formula of Methylmagnesium Iodide is CH3MgI . It has a molecular weight of 166.24 .


Chemical Reactions Analysis

Methylmagnesium Iodide is an excellent substrate for SN2 substitution reactions. It is sterically open for attack by nucleophiles, and iodide is a good leaving group . It is used for alkylating carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles .


Physical And Chemical Properties Analysis

Methylmagnesium Iodide is a dense, colorless, volatile liquid . It has a density of 1.261 g/mL at 25 °C . It is soluble in organic solvents .

Scientific Research Applications

  • Steroid Modification : Methylmagnesium iodide is used in steroid chemistry, as seen in the reaction of 5β,6β-epoxy-16α,17α-cyclohexapregnane, leading to the formation of 5α-methyl-6β-hydroxy steroid and its isomers (Levina et al., 2013).

  • Grignard Reactions : It plays a crucial role in Grignard reactions, as demonstrated in the reaction with allyl phenyl ether, leading to unexpected products like methane (Blomberg et al., 2010).

  • Photolysis Studies : Methylmagnesium iodide is involved in photolysis studies of complex organic compounds, exemplified by its use in the photolysis of Si,Si-di-tert-butyltetramesitylsiladigermirane (Samuel et al., 2000).

  • Synthesis of Androstene Derivatives : It is used in the novel stereoselective synthesis of 7beta-methyl-substituted 5-androstene derivatives, an important process in organic chemistry (Zheng & Li, 2003).

  • Synthesis of Benzo[b]azepines : In organic synthesis, methylmagnesium iodide is used for synthesizing 1-Methyl-1H-benzo[b]azepines from 1-Methylquinolinium Iodides (Morita et al., 2010).

  • Terrestrial Sources of Methyl Iodide : Studies also focus on identifying terrestrial sources of methyl iodide, an important aspect in atmospheric chemistry (Sive et al., 2007).

  • Conversion of Phenylpropanoid : It is used in the mild conversion of phenylpropanoid into rare phenylbutanoids, showcasing its utility in producing bioactive compounds (Sinha et al., 2005).

Safety And Hazards

Methylmagnesium Iodide is extremely flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

magnesium;carbanide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPONVCMVLXBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3IMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015526
Record name Iodomethylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylmagnesium Iodide

CAS RN

917-64-6
Record name Magnesium, iodomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, iodomethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodomethylmagnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodomethylmagnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
9,190
Citations
D Klass, W Jensen - The Journal of Organic Chemistry, 1961 - ACS Publications
… experimental results with methylmagnesium iodide in n-butyl … treatment with methylmagnesium iodide because most … treated water with methylmagnesium iodide in isoamyl ether.…
Number of citations: 1 pubs.acs.org
F Ozawa, K Kurihara, M Fujimori, T Hidaka… - …, 1989 - ACS Publications
… The reaction of phenyl iodide with methylmagnesium iodide … phenyl iodide and methylmagnesium iodide examined. The … reactions with methylmagnesium iodide to givetrans- …
Number of citations: 105 pubs.acs.org
H GILMAN, DL ESMAY - The Journal of Organic Chemistry, 1957 - ACS Publications
… Solutions of methylmagnesium iodide are widely used in … A solution of methylmagnesium iodide in di-roamyl ether is … reported stability of methylmagnesium iodide in various solvents …
Number of citations: 4 pubs.acs.org
RC FUSON, BC McKusick, J MILLS - The Journal of Organic …, 1946 - ACS Publications
… These and methylmagnesium iodide are the only Grignard reagents which havebeen found to … The present paper deals with such a case—the condensation of methylmagnesium iodide …
Number of citations: 25 pubs.acs.org
J Wolinsky, M Senyek - The Journal of Organic Chemistry, 1968 - ACS Publications
… In addition, our investigation of the products from the reaction of methylmagnesium iodide or … In a similar fashion, the reaction of 2.5 equiv of methylmagnesium iodide withdiethyl cfs-l,2-…
Number of citations: 11 pubs.acs.org
LF Fieser, J Rigaudy - Journal of the American Chemical Society, 1951 - ACS Publications
The reaction of cholesterol-oxidewith methylmagnesium iodide proceeds by normal ring fission and affords 6/3-methyl-cholestane-3/S, 5 «-diol (II); 6-ketocholestanol yields the isomeric …
Number of citations: 43 pubs.acs.org
PM Maginnity, JB Cloke - Journal of the American Chemical …, 1951 - ACS Publications
The work reported in the present paper was un-dertaken in order to throw more light on the struc-ture of pyrrolines. A simple pyrroline, or dihydropyrrole, may conceivably exist in the …
Number of citations: 32 pubs.acs.org
WJ Dale, HE Hennis - Journal of the American Chemical Society, 1956 - ACS Publications
… The addition of methylmagnesium iodide to the tosylate of £-hydroxybenzaldehyde did not give the … Reaction of this ester with methylmagnesium iodide, followed by dehydration of the …
Number of citations: 11 pubs.acs.org
ED Amstutz - Journal of the American Chemical Society, 1949 - ACS Publications
2-Methoxycyclohexanone gave in our hands not the 2, 4-dinitrophenylhydrazone, mp 135, reported by others2 but slowly and in low yield a red product, mp 218-219 uncor., whose …
Number of citations: 10 pubs.acs.org
LI Smith, C Guss - Journal of the American Chemical Society, 1937 - ACS Publications
… Kohler, Stone and Fuson7 using their “Grig-nard machine,” found that acetomesitylene was completely enolized by methylmagnesium iodide, giving an iodomagnesium enolate …
Number of citations: 22 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.